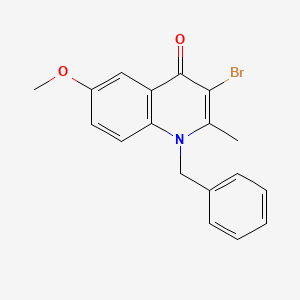
N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MNNG or N-methyl-N'-nitro-N-nitrosoguanidine, is a highly reactive mutagenic compound that can cause DNA damage. It is commonly used in scientific research to induce mutations in various organisms, including bacteria, fungi, plants, and animals.
Mécanisme D'action
N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a potent alkylating agent that can react with DNA and other cellular components. It primarily targets guanine residues in DNA, leading to the formation of O^6-methylguanine and other adducts. These adducts can cause DNA damage, including base substitution, frameshift, and deletion mutations. This compound can also induce DNA strand breaks and chromosomal aberrations.
Biochemical and Physiological Effects
This compound has been shown to induce a variety of biochemical and physiological effects in organisms. It can cause DNA damage, cell cycle arrest, apoptosis, and other cellular responses. This compound can also affect the expression of genes involved in DNA repair, cell proliferation, and apoptosis. In addition, this compound has been shown to induce oxidative stress and inflammation in cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages as a mutagenic agent for lab experiments. It is highly reactive and can induce mutations at low concentrations. This compound is also relatively easy to use and can be applied to a wide range of organisms. However, this compound has some limitations as well. It can be toxic to cells and tissues at high concentrations, and its mutagenic effects can be difficult to control. This compound can also induce a variety of DNA lesions, making it difficult to study specific types of mutations.
Orientations Futures
There are several future directions for research on N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of new methods for controlling its mutagenic effects. This could involve the use of protective agents or the modification of this compound to make it more selective for specific types of mutations. Another area of interest is the study of the long-term effects of this compound exposure on organisms and ecosystems. This could involve the use of genomics and other techniques to monitor the genetic diversity and health of populations exposed to this compound. Finally, there is a need for more research on the mechanisms underlying the biochemical and physiological effects of this compound. This could involve the use of molecular biology and other techniques to study the pathways and processes affected by this compound exposure.
Applications De Recherche Scientifique
N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is widely used in scientific research as a mutagenic agent to induce mutations in various organisms. It has been used to study the genetic basis of cancer, drug resistance, and other diseases. This compound is also used to create genetic diversity in organisms for the purpose of breeding new varieties with desirable traits.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-30-19-10-6-8-17(14-19)23(31(28,29)20-11-3-2-4-12-20)15-21(25)22-16-7-5-9-18(13-16)24(26)27/h2-14H,15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJPHVPTNKVXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-fluorobenzamide](/img/structure/B3538217.png)


![N-[4-(4-morpholinylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B3538253.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3538272.png)
![N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide](/img/structure/B3538275.png)
![N-(4-bromo-2-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3538276.png)
![4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3538282.png)
![N~1~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3538285.png)
![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3538290.png)
![8,9-bis(4-methoxyphenyl)-2-[(2-methylphenoxy)methyl]furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3538295.png)
![N~2~-(3-bromophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3538311.png)
![N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3538315.png)
